molecular formula C6H11NO2S B6598957 N-(pent-4-yn-1-yl)methanesulfonamide CAS No. 1699189-62-2

N-(pent-4-yn-1-yl)methanesulfonamide

Cat. No.: B6598957
CAS No.: 1699189-62-2
M. Wt: 161.22 g/mol
InChI Key: HWPOWQAUFFRPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pent-4-yn-1-yl)methanesulfonamide is an organic compound with the molecular formula C6H11NO2S It is characterized by the presence of a sulfonamide group attached to a pentynyl chain

Scientific Research Applications

N-(pent-4-yn-1-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pent-4-yn-1-yl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with pent-4-yn-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

CH3SO2Cl+NH2(CH2)3CCHCH3SO2NH(CH2)3CCH+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{NH}_2\text{(CH}_2\text{)}_3\text{C}\equiv\text{CH} \rightarrow \text{CH}_3\text{SO}_2\text{NH}\text{(CH}_2\text{)}_3\text{C}\equiv\text{CH} + \text{HCl} CH3​SO2​Cl+NH2​(CH2​)3​C≡CH→CH3​SO2​NH(CH2​)3​C≡CH+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(pent-4-yn-1-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under mild conditions.

Major Products

    Oxidation: Formation of pent-4-yn-1-one or pent-4-ynoic acid.

    Reduction: Formation of pent-4-en-1-ylmethanesulfonamide or pentylmethanesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(pent-4-yn-1-yl)methanesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(prop-2-yn-1-yl)methanesulfonamide
  • N-(but-3-yn-1-yl)methanesulfonamide
  • N-(hex-5-yn-1-yl)methanesulfonamide

Uniqueness

N-(pent-4-yn-1-yl)methanesulfonamide is unique due to its specific chain length and the presence of both an alkyne and a sulfonamide group

Properties

IUPAC Name

N-pent-4-ynylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-3-4-5-6-7-10(2,8)9/h1,7H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPOWQAUFFRPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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